molecular formula C17H11Cl2N B14135145 2-(3,4-Dichlorophenyl)-4-phenylpyridine

2-(3,4-Dichlorophenyl)-4-phenylpyridine

Cat. No.: B14135145
M. Wt: 300.2 g/mol
InChI Key: CJURYEXRASCDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-4-phenylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a dichlorophenyl group and a phenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-4-phenylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of continuous flow reactors could enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-4-phenylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-4-phenylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)ethylamine
  • 4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenylamine

Uniqueness

2-(3,4-Dichlorophenyl)-4-phenylpyridine is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a phenyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H11Cl2N

Molecular Weight

300.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-4-phenylpyridine

InChI

InChI=1S/C17H11Cl2N/c18-15-7-6-14(10-16(15)19)17-11-13(8-9-20-17)12-4-2-1-3-5-12/h1-11H

InChI Key

CJURYEXRASCDBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.